molecular formula C19H17NO4S B2838784 Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate CAS No. 2034346-01-3

Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate

Cat. No.: B2838784
CAS No.: 2034346-01-3
M. Wt: 355.41
InChI Key: FTASKSADVFQLOJ-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They possess a wide range of therapeutic properties and have been proven to be effective drugs in various disease scenarios . Methyl 4-(3-thienyl)benzoate is a related compound with the molecular formula C12H10O2S .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. For instance, the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Methyl 4-(3-thienyl)benzoate, a related compound, has the molecular formula C12H10O2S .


Chemical Reactions Analysis

Thiophene-based compounds can undergo various chemical reactions. For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Photophysical Properties and Quantum Yields

The synthesis and study of compounds structurally related to "Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate" have revealed unique photophysical properties. For example, derivatives such as Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate (MHmoTB) and Methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate (MHncTB) were synthesized and their luminescence properties investigated, showing variations in quantum yields influenced by the substitution at the thiophenyl moiety, thereby affecting their potential use in optoelectronic devices (Kim et al., 2021).

Crystal Engineering

The structural properties of benzoate derivatives can significantly impact their crystallization behavior. For instance, Methyl 2-(carbazol-9-yl)benzoate exhibited a notable phase transition from a high-Z′ structure to a more stable form under high pressure, showcasing the potential of these compounds in crystal engineering and the development of materials with unique properties (Johnstone et al., 2010).

Electrochromic Properties

Compounds related to "this compound" have been explored for their electrochromic properties. The synthesis of novel copolymers containing carbazole units demonstrated significant electrochromic behavior, indicating their utility in developing smart windows and display technologies (Aydın & Kaya, 2013).

Chemosensors

Derivatives of benzoate have been applied in the development of selective and colorimetric chemosensors for fluoride ions. Novel sensors incorporating phenol hydroxyl and 1,3,4-oxadiazole groups demonstrated significant changes in color and optical properties upon fluoride ion addition, highlighting their potential in environmental monitoring and diagnostic applications (Ma et al., 2013).

Chemical Synthesis and Catalysis

The versatility of "this compound" and related compounds extends to their role in chemical synthesis and catalysis. For example, an efficient iron-catalyzed benzylation method was developed for 1,3-dicarbonyl compounds, showcasing the compound's potential as a precursor in synthesizing pharmaceutically relevant molecules (Kischel et al., 2007).

Mechanism of Action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The aim is to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

methyl 4-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-24-19(23)13-8-6-12(7-9-13)18(22)20-10-16(21)15-11-25-17-5-3-2-4-14(15)17/h2-9,11,16,21H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTASKSADVFQLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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